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Compound of Interest

Compound Name: Tetrodotoxin citrate

Cat. No.: B1663639 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing tetrodotoxin (TTX) citrate,

a potent and selective voltage-gated sodium channel (Nav) blocker, to investigate synaptic

transmission. By reversibly inhibiting action potential propagation, TTX citrate allows for the

isolation and study of spontaneous, action potential-independent neurotransmitter release and

postsynaptic receptor properties.

Mechanism of Action
Tetrodotoxin citrate acts by binding to the outer pore of most voltage-gated sodium channels,

physically occluding the channel and preventing the influx of sodium ions necessary for the

rising phase of an action potential.[1][2] This blockade is highly specific and reversible upon

washout. The citrate salt form of tetrodotoxin offers enhanced water solubility compared to

tetrodotoxin alone, simplifying its use in aqueous physiological solutions.

Applications in Synaptic Transmission Research
Isolation of Miniature Postsynaptic Currents (mPSCs): By eliminating action potential-driven,

evoked synaptic events, TTX citrate is essential for recording miniature excitatory

postsynaptic currents (mEPSCs) and miniature inhibitory postsynaptic currents (mIPSCs).
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These events reflect the postsynaptic response to the spontaneous release of a single

vesicle of neurotransmitter.

Studying Presynaptic Release Mechanisms: TTX citrate helps differentiate between action

potential-dependent and -independent neurotransmitter release, providing insights into the

molecular machinery governing spontaneous vesicular fusion.[3]

Characterizing Postsynaptic Receptor Properties: In the presence of TTX citrate, the impact

of various drugs and modulators on the amplitude, kinetics, and pharmacology of

postsynaptic receptors can be studied without the confounding influence of changes in

presynaptic firing rates.

Investigating Homeostatic Plasticity: Chronic application of TTX citrate to neuronal cultures

can be used to induce homeostatic plasticity mechanisms, where neurons compensate for

the lack of activity by altering their synaptic strength.

Quantitative Data
The following tables summarize key quantitative parameters for the use of tetrodotoxin citrate
in studying synaptic transmission.

Parameter Value Reference(s)

IC50 Values (Nav Subtypes)

Nav1.6: 2.3 nMNav1.1: 4.1

nMNav1.3: 5.3 nMNav1.4: 7.6

nMNav1.2: 14 nMNav1.7: 36

nMTTX-sensitive (TTX-S)

currents: 0.3 nMTTX-resistant

(TTX-R) currents: 100 µM

[4][5][6]

IC50 for eEPSC Block 2.8 nM [7]

IC50 for INa Block (Soma) 37.9 nM [7]

Binding Affinity (Kd) 1-10 nM [4][5]

Table 1: Inhibitory Concentrations and Binding Affinity of Tetrodotoxin Citrate.
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Application
Typical Working
Concentration

Notes Reference(s)

Blocking Action

Potentials in Brain

Slices

0.5 - 1 µM

Effective for complete

blockade of action

potentials. Higher

concentrations (up to

10 µM) have been

used in some in vivo

applications.

[8]

Recording mEPSCs

and mIPSCs
0.5 - 1 µM

Ensures isolation of

spontaneous, non-

action potential-driven

events.

[8]

Calcium Imaging (to

block action

potentials)

1 µM

Used to isolate

calcium signals arising

from sources other

than voltage-gated

sodium channel-

dependent action

potentials.

Neurotransmitter

Release Assays
1 µM

Differentiates between

action potential-

dependent and

spontaneous release.

Complete Inhibition of

eEPSC
3 - 10 nM

Lower concentrations

can be sufficient to

block evoked synaptic

transmission.

[7]

Table 2: Recommended Working Concentrations of Tetrodotoxin Citrate for Various

Applications.
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Preparation of Tetrodotoxin Citrate Stock Solution
Materials:

Tetrodotoxin citrate powder

Sterile, deionized water or desired buffer (e.g., citrate buffer, pH 4.8)

Sterile microcentrifuge tubes

Calibrated pipettes

Procedure:

Safety First: Tetrodotoxin is a potent neurotoxin. Handle with extreme care in a designated

area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat,

and safety glasses. All handling of the powder should be performed in a chemical fume

hood.[9]

Reconstitution: Tetrodotoxin citrate is water-soluble.[1] To prepare a 1 mM stock solution,

dissolve the appropriate amount of tetrodotoxin citrate powder (using the batch-specific

molecular weight provided on the vial) in sterile, deionized water. For example, for a

molecular weight of 319.27 g/mol , dissolve 0.16 mg in 0.5 mL of water.

Aliquot and Store: Aliquot the stock solution into smaller volumes in sterile microcentrifuge

tubes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C. Stored properly, stock

solutions are stable for up to one month.[8]

Working Solution: On the day of the experiment, thaw an aliquot and dilute it to the final

desired concentration in your artificial cerebrospinal fluid (aCSF) or other recording solution.

Electrophysiological Recording of Miniature
Postsynaptic Currents (mPSCs) in Acute Brain Slices
Materials:

Acute brain slices (e.g., hippocampal, cortical) prepared using standard methods.[10][11][12]
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Patch-clamp electrophysiology setup

aCSF (standard recipe, continuously bubbled with 95% O2 / 5% CO2)

Intracellular solution for recording (e.g., K-gluconate based for mEPSCs)

Tetrodotoxin citrate working solution (0.5 - 1 µM in aCSF)

Other pharmacological agents as needed (e.g., GABAA receptor antagonist like picrotoxin or

bicuculline to isolate mEPSCs)

Procedure:

Slice Preparation: Prepare acute brain slices (250-400 µm thick) from the brain region of

interest using a vibratome in ice-cold, oxygenated slicing solution.[10][11]

Recovery: Allow slices to recover in oxygenated aCSF at 32-34°C for at least 30 minutes,

followed by storage at room temperature.[11]

Recording Setup: Transfer a slice to the recording chamber of the patch-clamp setup and

continuously perfuse with oxygenated aCSF at a rate of 2-3 mL/min.

Establish Whole-Cell Recording: Obtain a whole-cell patch-clamp recording from a neuron of

interest.

Baseline Recording: Record baseline synaptic activity. This will include both spontaneous

and action potential-driven events.

TTX Citrate Application: Switch the perfusion to aCSF containing 0.5 - 1 µM tetrodotoxin
citrate (and any other required blockers). Allow at least 10 minutes for the solution to fully

exchange in the chamber and for the effect to stabilize.[8]

mPSC Recording: Once action potentials are blocked (which can be confirmed by attempting

to elicit a spike with a depolarizing current step), record the remaining synaptic activity, which

will consist of mPSCs.

Washout (Optional): To confirm the reversibility of the TTX citrate effect, switch the perfusion

back to the control aCSF. A complete washout may take 20-30 minutes or longer, depending
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on the perfusion rate and tissue thickness.

Data Analysis: Analyze the recorded mPSCs for frequency, amplitude, and kinetic properties

using appropriate software.

Calcium Imaging to Study Spontaneous Synaptic
Activity
Materials:

Neuronal cell culture or acute brain slices

Calcium indicator dye (e.g., Fluo-4 AM, Fura-2 AM) or genetically encoded calcium indicator

(e.g., GCaMP)

Fluorescence microscopy setup

Recording solution (e.g., aCSF or HBSS)

Tetrodotoxin citrate working solution (1 µM in recording solution)

Procedure:

Cell/Slice Preparation and Loading: Prepare your neuronal culture or acute brain slice and

load with the chosen calcium indicator according to the manufacturer's protocol or

established lab procedures.[13][14]

Baseline Imaging: Acquire baseline fluorescence images to establish the resting calcium

levels and any spontaneous, action potential-driven calcium transients.

TTX Citrate Application: Perfuse the preparation with the recording solution containing 1 µM

tetrodotoxin citrate. Allow sufficient time for the solution to take effect.

Imaging Spontaneous Activity: After the blockade of action potentials, continue to acquire

fluorescence images to detect calcium transients that are independent of voltage-gated

sodium channel activity. These may arise from calcium influx through other channels (e.g.,

NMDA receptors, voltage-gated calcium channels opened by subthreshold depolarizations)

or release from internal stores.
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Data Analysis: Analyze the frequency, amplitude, and spatial characteristics of the TTX-

resistant calcium signals.

Neurotransmitter Release Assay
Materials:

Synaptosome preparation or neuronal culture

Assay buffer

Method for detecting neurotransmitter release (e.g., HPLC, ELISA, fluorescent sensor)

Tetrodotoxin citrate working solution (1 µM in assay buffer)

Stimulating agent (e.g., high potassium solution to depolarize the terminal and evoke

release)

Procedure:

Preparation: Prepare synaptosomes or neuronal cultures according to standard protocols.

Baseline Release: Measure the basal level of neurotransmitter release in the standard assay

buffer. This represents spontaneous, action potential-independent release.

Stimulated Release (Control): Stimulate the preparation with a depolarizing agent (e.g., high

K+) and measure the amount of neurotransmitter released. This represents total evoked

release.

TTX Citrate Incubation: Incubate a separate set of preparations with 1 µM tetrodotoxin
citrate in the assay buffer.

Stimulated Release in the Presence of TTX: While in the presence of TTX citrate, stimulate

the preparation with the same depolarizing agent and measure the neurotransmitter release.

This will represent the component of release that is independent of voltage-gated sodium

channel activation.
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Data Analysis: Compare the amount of neurotransmitter released under the different

conditions to determine the contribution of action potential-dependent mechanisms to the

overall release process.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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